Methyl 2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a heterocyclic organic compound featuring a thiazole core substituted with a 2-methylpropyl group at position 5, a methyl carboxylate ester at position 4, and a benzofuran-derived acetyl amino group at position 2. This compound’s structural complexity suggests possible applications in medicinal chemistry or agrochemicals, analogous to other thiazole derivatives .
Properties
Molecular Formula |
C19H22N2O4S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
methyl 2-[[2-(2,3-dihydro-1-benzofuran-6-yl)acetyl]amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H22N2O4S/c1-11(2)8-15-17(18(23)24-3)21-19(26-15)20-16(22)10-12-4-5-13-6-7-25-14(13)9-12/h4-5,9,11H,6-8,10H2,1-3H3,(H,20,21,22) |
InChI Key |
RHRFWKSWGPLTSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)CC2=CC3=C(CCO3)C=C2)C(=O)OC |
Origin of Product |
United States |
Chemical Reactions Analysis
The compound likely undergoes various reactions, including:
Oxidation: Oxidation of the thiazole moiety could lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the ester group may yield the corresponding alcohol.
Substitution: Substitution reactions could occur at different positions on the benzofuran ring.
Common reagents and conditions depend on the specific reaction type and functional groups involved. Major products would vary based on the reaction pathway.
Scientific Research Applications
Biological Activities
Methyl 2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate has shown promise in several biological assays:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antibacterial and antifungal properties. For example, compounds with increased lipophilicity have demonstrated enhanced antibacterial activities .
- Neuroprotective Effects : The benzofuran component suggests potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases .
- Cholinesterase Inhibition : Some derivatives have been evaluated for their ability to inhibit cholinesterase enzymes, which is crucial in the treatment of Alzheimer's disease .
Case Studies
Several studies have documented the applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated various thiazole derivatives for their antimicrobial properties against common pathogens. The results indicated that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.
Case Study 2: Neuroprotective Potential
Research focusing on neuroprotection highlighted that compounds containing the benzofuran structure could mitigate oxidative stress in neuronal cells. This suggests a potential application in treating conditions like Alzheimer's disease.
Mechanism of Action
The compound’s mechanism likely involves interactions with cellular receptors, enzymes, or signaling pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Research Findings and Hypotheses
Agrochemical Potential: The thiazole core and methyl carboxylate mirror functional groups in herbicidal sulfonylureas (), implying possible herbicidal or fungicidal activity .
Drug Design : The benzofuran-acetyl amide group may target enzymes or receptors via hydrogen bonding, akin to carbamate derivatives () .
Crystal Engineering : The compound’s hydrogen-bonding motifs could be analyzed using graph set theory () to predict packing efficiency and stability .
Biological Activity
Methyl 2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound notable for its unique structural features, including a thiazole ring and a benzofuran moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 360.4 g/mol. The structural characteristics include:
- Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
- Benzofuran Core : A fused bicyclic system consisting of a benzene ring and a furan ring.
This combination of functional groups may contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with thiazole and benzofuran structures often exhibit significant antimicrobial properties. This compound has shown promise in various assays aimed at evaluating its efficacy against bacterial strains.
| Compound | Structural Features | Notable Activities |
|---|---|---|
| This compound | Thiazole and Benzofuran rings | Antimicrobial activity |
| Methyl 5-methylthiazole-4-carboxylate | Thiazole ring | Antimicrobial |
| Benzofuran derivatives | Benzofuran core | Anticancer |
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Interaction with G Protein-Coupled Receptors (GPCRs) : Compounds with similar structures have been shown to interact with GPCRs, potentially modulating intracellular signaling pathways that affect cell growth and survival.
- Inhibition of Enzymatic Activity : The thiazole moiety may inhibit specific enzymes that are crucial for microbial survival or cancer cell metabolism.
Case Studies
Recent studies have evaluated the biological activity of thiazole and benzofuran derivatives in various contexts:
- Neuropathic Pain Models : A study highlighted the efficacy of related benzofuran compounds in reversing neuropathic pain without affecting locomotor behavior in animal models. This suggests potential therapeutic applications for pain management.
- Inflammatory Conditions : Compounds targeting cannabinoid receptors have shown promise in reducing inflammation. The modulation of the endocannabinoid system by similar structures indicates a pathway for therapeutic intervention in inflammatory diseases.
Preparation Methods
Reaction Mechanism
-
Thioamide Activation : The thioamide’s sulfur atom nucleophilically attacks the α-carbon of the α-bromo carbonyl compound.
-
Cyclization : Intramolecular elimination of HBr forms the thiazole ring.
-
Esterification : Post-synthesis methylation of the carboxylic acid intermediate using dimethyl sulfate yields the methyl ester.
Key Parameters:
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics by enhancing molecular dipole rotation. In this method, the thioamide and α-bromo ketone are irradiated at 150 W for 5–10 minutes in a sealed vessel with ammonium acetate as a proton scavenger (Scheme 2).
Advantages Over Conventional Heating
Optimization Data:
| Parameter | Value |
|---|---|
| Microwave Power | 150 W |
| Temperature | 110°C |
| Catalyst | NH₄OAc (1.2 equiv) |
| Yield | 82% |
Catalyst-Enhanced Methods
DABCO-Catalyzed Synthesis
1,4-Diazabicyclo[2.2.2]octane (DABCO) facilitates eco-friendly synthesis by deprotonating intermediates without generating hazardous waste. A mixture of 2-(2,3-dihydrobenzofuran-6-yl)acetohydrazide and α-bromo-4-methylpentanoyl chloride in water with DABCO (10 mol%) at 60°C produces the thiazole in 88% yield (Scheme 3).
Iron(III) Dodecyl Sulfate [Fe(SD)₃] Mediated Synthesis
Ultrasound-assisted reactions using Fe(SD)₃ in aqueous media achieve 85% yield in 15–17 minutes. The surfactant properties of Fe(SD)₃ enhance substrate solubility, while ultrasound cavitation accelerates mass transfer.
Ultrasound-Assisted Synthesis
Ultrasound irradiation (40 kHz) enables rapid energy transfer, reducing reaction times to 15–25 minutes. Combining Fe(SD)₃ with water as a solvent achieves 85% yield at 60°C (Scheme 4).
Comparative Performance:
| Method | Time (min) | Yield (%) |
|---|---|---|
| Conventional | 360 | 70 |
| Microwave | 10 | 82 |
| Ultrasound/Fe(SD)₃ | 15 | 85 |
Comparative Analysis of Methods
A holistic evaluation of the four methods reveals trade-offs between efficiency, sustainability, and scalability:
Green Chemistry Metrics
Industrial Scalability
-
Microwave and Ultrasound : Limited by batch size but ideal for high-value pharmaceuticals.
-
Traditional Hantzsch : Scalable but energy-intensive.
Q & A
Q. What are the standard synthetic routes for synthesizing this thiazole derivative, and what key intermediates are involved?
The synthesis of thiazole-based compounds typically involves condensation reactions between aminothiazole precursors and acylating agents. For example, analogous protocols (e.g., thiazole-acetic acid derivatives) utilize refluxing with acetic acid and sodium acetate to facilitate cyclization and acetylation . Key intermediates include:
- 2-Aminothiazole-4(5H)-one derivatives : Serve as the thiazole core.
- Benzofuran-acetyl chloride : Introduces the 2,3-dihydrobenzofuran moiety via nucleophilic acyl substitution.
- Methyl esterification : Achieved using methanol under acidic conditions to stabilize the carboxylate group.
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?
- HPLC-MS : Quantifies purity and detects impurities (e.g., unreacted intermediates) using reverse-phase C18 columns and methanol/water gradients .
- FTIR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester and amide bonds) .
- NMR : Assigns proton environments (e.g., benzofuran aromatic protons at δ 6.8–7.2 ppm, isobutyl CH₃ at δ 1.0–1.2 ppm) .
Advanced Research Questions
Q. What strategies can optimize the yield of this compound under varying catalytic or solvent conditions?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling efficiency between thiazole and benzofuran moieties.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acetic acid promotes cyclization .
- Reaction time/temperature : Extended reflux (5–7 hours) increases conversion rates but risks side reactions like ester hydrolysis .
Q. How do computational methods like DFT aid in understanding the electronic properties and reactivity of this thiazole derivative?
Density Functional Theory (DFT) calculations predict:
- Electrophilic reactivity : Localized electron density on the thiazole nitrogen facilitates nucleophilic attacks.
- Tautomer stability : The 4-carboxylate group stabilizes the thiazole ring via resonance, as shown in analogous triazole-thiophene systems .
- Intermolecular interactions : Hydrogen bonding between the amide group and solvents (e.g., acetic acid) influences crystallization efficiency .
Q. What analytical challenges arise in detecting trace impurities, and how can they be resolved?
- Matrix interference : Co-eluting impurities in SPE extracts (e.g., from wastewater samples) require optimized HLB sorbent conditioning with methanol and water .
- Low-concentration detection : Use isotope-labeled internal standards (e.g., deuterated analogs) for precise LC-MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
